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Trienomycin E

Cancer cell panel screening Cytotoxicity profiling Structure-activity relationship

Trienomycin E (CAS 107140-29-4) is a 21-membered macrocyclic benzenoid ansamycin originally isolated as a minor component alongside trienomycins A–D from Streptomyces sp. No.

Molecular Formula C35H50N2O7
Molecular Weight 610.8 g/mol
CAS No. 107140-29-4
Cat. No. B3363902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrienomycin E
CAS107140-29-4
Synonymstrienomycin E
Molecular FormulaC35H50N2O7
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C
InChIInChI=1S/C35H50N2O7/c1-23(2)17-18-32(39)36-26(5)35(42)44-31-16-11-9-7-8-10-15-30(43-6)22-33(40)37-28-19-27(20-29(38)21-28)14-12-13-24(3)34(41)25(31)4/h7-11,13,15,19-21,23,25-26,30-31,34,38,41H,12,14,16-18,22H2,1-6H3,(H,36,39)(H,37,40)/b8-7-,11-9-,15-10-,24-13-/t25-,26-,30+,31+,34+/m1/s1
InChIKeyJJBUXIPSVLPJSA-HWRDDRQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trienomycin E (CAS 107140-29-4): Sourcing Guide for a Minor-Component Ansamycin with a Differentiated Cytotoxicity Fingerprint


Trienomycin E (CAS 107140-29-4) is a 21-membered macrocyclic benzenoid ansamycin originally isolated as a minor component alongside trienomycins A–D from Streptomyces sp. No. 83-16 [1]. It shares the conserved triene-containing macrolactam core of the trienomycin family but is distinguished by an N-(4-methyl-1-oxopentyl)-D-alanine (isovaleryl) ester side chain at C-11 [2]. Its molecular formula is C₃₅H₅₀N₂O₇ (MW 610.8), making it slightly smaller than trienomycin A (C₃₆H₅₀N₂O₇, MW 622.8) [3]. Like other trienomycins, it exhibits cytocidal activity against human cancer cell lines while showing no antimicrobial activity against bacteria, fungi, or yeasts—a profile that distinguishes it from structurally related mycotrienins [4].

Trienomycin E Procurement Risks: Why Trienomycin A, B, or D Cannot Substitute for Trienomycin E in Quantitative Assays


Trienomycins share a conserved 21-membered macrolactam scaffold but diverge at the C-11 acyl side chain, which critically governs both potency and cell-line selectivity [1]. Trienomycin A carries a hexahydrobenzoyl group, while trienomycin E bears an isovaleryl moiety [2]. This single structural difference produces non-overlapping cytotoxicity fingerprints: in the same head-to-head study, trienomycin E is >10-fold less potent than trienomycin A against PC-3 prostate cancer cells yet only 2-fold less potent against HepG2 hepatocellular carcinoma cells [3]. Furthermore, trienomycin D—another minor component—shows a distinct selectivity pattern (PC-3 IC₅₀ 0.7 μM, HepG2 IC₅₀ 0.2 μM) that sits between A and E but does not replicate E's profile [3]. Substituting trienomycin A for E in an experiment requiring a less potent but more HepG2-selective ansamycin would produce data that cannot be quantitatively compared across studies, undermining both SAR campaigns and cell-panel screening reproducibility.

Trienomycin E vs. Analogs: Quantitative Head-to-Head Cytotoxicity, Antifungal Activity, and Selectivity Data


Trienomycin E vs. Trienomycin A and D: Differential Cytotoxicity Against PC-3 Prostate Cancer and HepG2 Hepatocellular Carcinoma Cells

In a single-study head-to-head comparison of 10 trienomycin analogs (compounds 1–10), trienomycin E (compound 8) demonstrated markedly differentiated potency compared to trienomycin A (compound 4) and trienomycin D (compound 7) against PC-3 and HepG2 cells using the SRB assay with doxorubicin as positive control [1]. Trienomycin E exhibited an IC₅₀ of 4.2 μM against PC-3 cells, representing a 10.5-fold lower potency than trienomycin A (IC₅₀ 0.4 μM) and a 6-fold lower potency than trienomycin D (IC₅₀ 0.7 μM) [1]. Against HepG2 cells, trienomycin E showed an IC₅₀ of 0.4 μM, only 2-fold less potent than both trienomycin A (IC₅₀ 0.2 μM) and trienomycin D (IC₅₀ 0.2 μM) [1]. The positive control doxorubicin yielded IC₅₀ values of 0.8 μM (PC-3) and 0.7 μM (HepG2) [1].

Cancer cell panel screening Cytotoxicity profiling Structure-activity relationship

Trienomycin E Exhibits a 5.25-Fold Higher HepG2-over-PC-3 Selectivity Ratio Compared to Trienomycin A

The selectivity index (SI), calculated as the ratio of IC₅₀(PC-3) / IC₅₀(HepG2), provides a quantitative measure of differential tissue sensitivity [1]. Trienomycin E yields an SI of 10.5 (4.2 μM / 0.4 μM), indicating 10.5-fold higher potency against HepG2 liver cancer cells relative to PC-3 prostate cancer cells [1]. In contrast, trienomycin A yields an SI of only 2.0 (0.4 μM / 0.2 μM), and trienomycin D an SI of 3.5 (0.7 μM / 0.2 μM) [1]. Doxorubicin showed an SI of 1.14 (0.8 μM / 0.7 μM), essentially non-selective [1]. Thus, within this congeneric series, the isovaleryl side chain of trienomycin E confers a 5.25-fold greater HepG2 selectivity than the hexahydrobenzoyl side chain of trienomycin A.

Cell-line selectivity Tissue-specific cytotoxicity Drug discovery screening

Trienomycin E and Trienomycin A Exhibit Comparable Antifungal Activity, Contrasting with the Class-Level Absence of Antimicrobial Action

In a study of secondary metabolites from Streptomyces humidus SCB0232, trienomycin A (compound 2) and trienomycin E (compound 3) were tested against the phytopathogenic fungi Fusarium verticillioides and Phytophthora infestans [1]. Both compounds exhibited moderate inhibitory activities with IC₅₀ values ranging from 32.64 to 72.35 μg·mL⁻¹, without a statistically significant potency difference between them [1]. This finding is notable because earlier class-level characterization of trienomycins A, B, and C reported no antimicrobial activity against bacteria, fungi, or yeasts—with the sole exception of weak activity against Piricularia oryzae at 1,000 μg·mL⁻¹ [2]. The emergence of measurable antifungal activity for both trienomycin A and E in this assay suggests a spectrum expansion when tested against specific phytopathogens under appropriate conditions.

Antifungal screening Agricultural fungicide discovery Natural product profiling

Class-Level Selectivity: Trienomycin Family Exhibits Potent Cytocidal Activity with Negligible Antibacterial/Antifungal Spectrum, Unlike Related Mycotrienins

The trienomycin family (including A, B, C, and by structural extension E) demonstrates a consistent class-level property: potent cytocidal activity against human cancer cell lines with virtually no antimicrobial activity [1][2]. In the foundational 1985 study, trienomycin A, B, and C showed IC₅₀ values of 0.005, 0.1, and 0.2 μg·mL⁻¹ respectively against HeLa S3 cells, but no activity against standard bacterial, fungal, or yeast panels at up to 1,000 μg·mL⁻¹ [1]. This profile stands in clear contrast to the structurally related mycotrienins (mycotrienin I and II, ansatrienin A₂ and A₃), which were reported to exhibit antifungal activity against various fungi [2]. The US patent 5,109,133 explicitly states that trienomycins show significantly lower acute toxicity in mice compared to mycotrienins, with no toxicity observed at intraperitoneal doses of 100 mg·kg⁻¹ [2].

Cytocidal selectivity Ansamycin classification Antimicrobial counter-screening

Structural Basis for Differential Activity: Isovaleryl (E) vs. Hexahydrobenzoyl (A) C-11 Side Chain Defines Potency and Selectivity

The SAR study by Funayama et al. (1988) established that the C-11 acyl side chain is one of three essential structural determinants for cytocidal activity in trienomycins, alongside the triene moiety and the free 13-OH group [1]. All derivatives with modifications to the C-11 acyl group showed reduced cytotoxicity compared to the parent trienomycin A [1]. Trienomycin E carries an isovaleryl (N-4-methylpentanoyl) side chain at C-11, whereas trienomycin A bears a hexahydrobenzoyl group [2]. The 10.5-fold potency reduction against PC-3 cells observed for trienomycin E relative to trienomycin A is consistent with the SAR principle that bulkier, cyclic acyl groups at C-11 confer higher potency [3]. However, the retention of substantial HepG2 potency (only 2-fold reduction) in trienomycin E suggests a cell-context-dependent contribution of the side chain that is not fully captured by single-cell-line SAR models [3].

Structure-activity relationship Ansamycin medicinal chemistry Side-chain engineering

Trienomycin E: Highest-Confidence Research and Procurement Application Scenarios Based on Quantitative Evidence


HepG2-Selective Liver Cancer Probe in Multi-Cell-Line Cytotoxicity Panels

Trienomycin E is the preferred trienomycin analog for experiments requiring differential sensitivity between hepatic and non-hepatic cancer cell lines. With a HepG2 IC₅₀ of 0.4 μM and a selectivity index of 10.5 over PC-3 cells—5.25-fold higher than trienomycin A—it serves as a tool compound for studying liver-cancer-specific mechanisms without confounding potency against prostate-derived models [1]. Researchers designing HepG2-focused apoptosis, cell-cycle, or STAT3-pathway assays can use trienomycin E to maintain on-target cytocidal activity while minimizing off-target effects in co-cultured or control cell lines of non-hepatic origin. Procurement of trienomycin A for this purpose would compromise the selectivity window.

Structure-Activity Relationship (SAR) Diversification Around the C-11 Acyl Side Chain

The isovaleryl side chain of trienomycin E represents one of the few naturally occurring variations at the C-11 position that retains significant cytocidal activity while shifting cell-line selectivity [1]. SAR studies by Funayama et al. established that C-11 acyl modification generally reduces potency, but the quantitative data from Tang et al. demonstrate that the magnitude of reduction is cell-type-dependent [2][1]. Trienomycin E is therefore essential as a comparator compound in any SAR library that systematically varies the C-11 substituent; its procurement enables direct testing of whether synthetic analogs with branched aliphatic acyl chains recapitulate the HepG2 bias observed with the natural isovaleryl group.

Antifungal Lead Optimization with Decoupled Mammalian Cytotoxicity Profiling

Trienomycin E's comparable antifungal activity to trienomycin A (IC₅₀ 32.64–72.35 μg·mL⁻¹ against Fusarium verticillioides and Phytophthora infestans) combined with its distinct mammalian cytotoxicity fingerprint makes it valuable for agricultural antifungal discovery programs [1]. In screening cascades where potent antifungal hits must be counter-screened against mammalian cells to assess therapeutic index, trienomycin E provides a reference point where antifungal and anticancer activities can be evaluated orthogonally. Its low acute in vivo toxicity profile, inferred from class-level data showing no toxicity at 100 mg·kg⁻¹ i.p. in mice, further supports its use as a safety benchmark in early-stage fungicide development [2].

Biosynthetic Gene Cluster Mining and Minor-Component Natural Product Dereplication

As a minor fermentation component structurally characterized by Nomoto et al., trienomycin E serves as a dereplication standard for natural product discovery programs targeting ansamycin biosynthetic gene clusters [1]. Its distinct molecular formula (C₃₅H₅₀N₂O₇, MW 610.8) and isovaleryl side chain provide a diagnostic mass spectrometric and NMR fingerprint that differentiates it from co-produced trienomycins A–D [1][2]. Procurement of authenticated trienomycin E enables accurate identification of this minor component in crude extracts from Streptomyces species, preventing misannotation in metabolomic studies and guiding strain engineering efforts aimed at improving the yield of specific trienomycin congeners.

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